

Application Notes and Protocols for GW806742X in Cell Culture

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Compound of Interest

Compound Name: GW806742X

Cat. No.: B15602790

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Abstract

GW806742X is a potent and versatile small molecule inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] As an ATP mimetic, it effectively blocks the necroptotic cell death pathway by binding to the pseudokinase domain of MLKL, thereby preventing its membrane translocation and subsequent cell lysis.[1][2][3] Simultaneously, its inhibition of VEGFR2 makes it a valuable tool for studying and potentially controlling angiogenesis.[1][2] These application notes provide detailed protocols for utilizing **GW806742X** in cell culture to study its effects on necroptosis and cell proliferation.

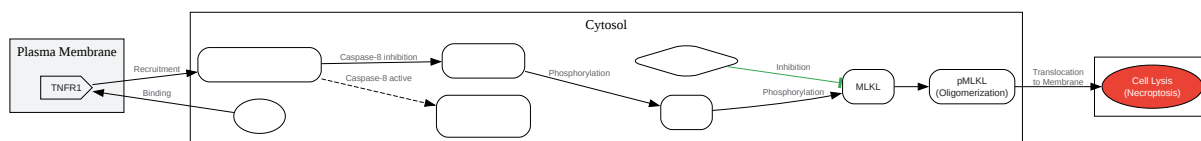
Quantitative Data Summary

The following table summarizes the key quantitative parameters of **GW806742X** activity across various cell lines and targets.

Target/Process	Cell Line	Parameter	Value	Reference
MLKL Binding	-	Kd	9.3 μ M	[1][3]
VEGFR2 Inhibition	-	IC50	2 nM	[1]
Necroptosis Inhibition (TSQ-induced)	Mouse Dermal Fibroblasts (MDFs)	IC50	< 50 nM	[1][2]
Necroptosis Inhibition (TNF α -induced)	FADD-deficient Jurkat cells	EC50	1.85 μ M	[1]
VEGF-induced Proliferation Inhibition	Human Umbilical Vein Endothelial Cells (HUVECs)	IC50	5 nM	[1][2]
Cell Proliferation Inhibition	K-562 (Leukemia cell line)	IC50	1.47 μ M	[4]

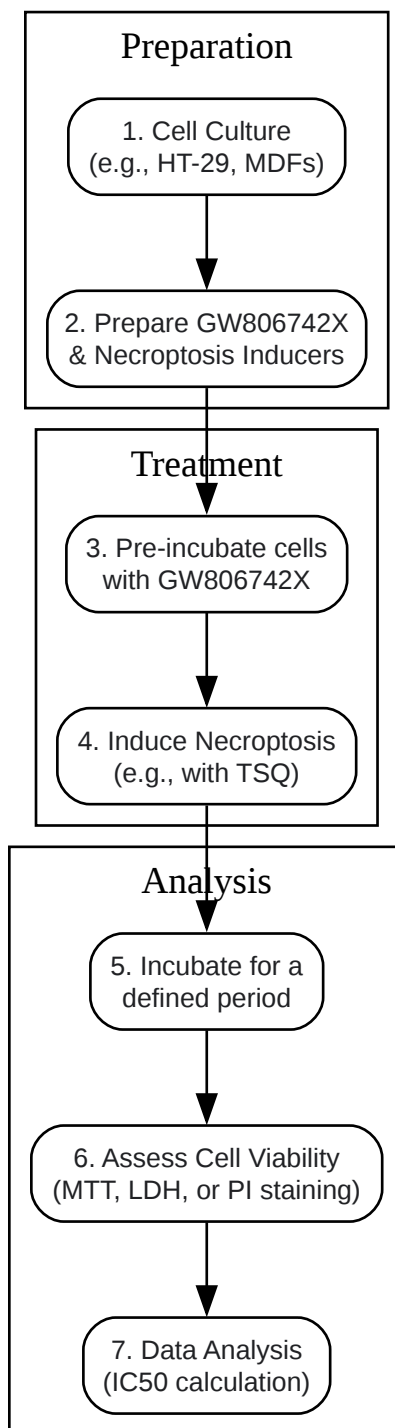
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of TNF- α -induced necroptosis and a general experimental workflow for evaluating the inhibitory effect of **GW806742X**.



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Caption: TNF- α -induced necroptosis signaling pathway and the inhibitory action of **GW806742X** on MLKL.



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Caption: General experimental workflow for assessing the anti-necroptotic activity of **GW806742X**.

Experimental Protocols

Protocol 1: Inhibition of TNF- α -induced Necroptosis in HT-29 Cells

This protocol details the methodology for assessing the inhibitory effect of **GW806742X** on necroptosis induced in the human colon adenocarcinoma cell line, HT-29.

Materials:

- HT-29 cells (ATCC HTB-38)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **GW806742X**
- Human TNF- α
- Smac mimetic (e.g., Birinapant)
- Pan-caspase inhibitor (e.g., z-VAD-fmk)
- DMSO (cell culture grade)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:

- Cell Culture:
 - Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
 - Subculture cells every 2-3 days to maintain logarithmic growth.
- Cell Seeding:
 - Harvest HT-29 cells using trypsin-EDTA and perform a cell count.
 - Seed cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete culture medium.
 - Incubate for 24 hours to allow for cell attachment.
- Preparation of Compounds:
 - Prepare a 10 mM stock solution of **GW806742X** in DMSO.
 - Prepare stock solutions of TNF- α , Smac mimetic, and z-VAD-fmk in appropriate solvents as per the manufacturer's instructions.
 - Create a serial dilution of **GW806742X** in complete culture medium to achieve final concentrations ranging from 1 nM to 10 μ M. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest **GW806742X** concentration.
- Treatment:
 - After 24 hours of cell seeding, carefully remove the medium from the wells.
 - Add 50 μ L of the diluted **GW806742X** or vehicle control to the respective wells.
 - Pre-incubate the cells with **GW806742X** for 1-2 hours at 37°C.

- Prepare the necroptosis induction cocktail (TSZ mix): TNF- α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 μ M) in complete culture medium.
- Add 50 μ L of the TSZ mix to all wells except for the untreated control wells (add 50 μ L of medium instead).
- Incubate the plate for 18-24 hours at 37°C.
- Cell Viability Assessment (MTT Assay):
 - After the incubation period, add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
 - Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
 - Mix gently on a plate shaker for 15 minutes.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the untreated control.
 - Plot the percentage of cell viability against the log concentration of **GW806742X**.
 - Determine the IC50 value by performing a non-linear regression analysis.

Protocol 2: Inhibition of VEGF-induced Proliferation in HUVECs

This protocol describes how to evaluate the anti-proliferative effect of **GW806742X** on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Vascular Endothelial Growth Factor (VEGF).

Materials:

- HUVECs
- Endothelial Cell Growth Medium (EGM-2)
- Endothelial Cell Basal Medium (EBM-2)
- Fetal Bovine Serum (FBS)
- Recombinant Human VEGF
- **GW806742X**
- DMSO (cell culture grade)
- 96-well cell culture plates
- Cell proliferation assay kit (e.g., BrdU or WST-1)
- Plate reader

Procedure:

- Cell Culture:
 - Culture HUVECs in EGM-2 at 37°C in a humidified 5% CO₂ incubator.
 - Use cells between passages 3 and 7 for experiments.
- Cell Seeding:
 - Seed HUVECs in a 96-well plate at a density of 5×10^3 cells per well in 100 µL of EGM-2.
 - Incubate for 24 hours to allow for attachment.
- Serum Starvation:
 - After 24 hours, replace the medium with 100 µL of EBM-2 containing 0.5% FBS.
 - Incubate for 4-6 hours to synchronize the cells.

- Treatment:
 - Prepare serial dilutions of **GW806742X** in EBM-2 with 0.5% FBS.
 - Remove the starvation medium and add 50 μ L of the diluted **GW806742X** or vehicle control to the wells.
 - Pre-incubate for 1 hour at 37°C.
 - Prepare a solution of VEGF in EBM-2 with 0.5% FBS to a final concentration of 20 ng/mL.
 - Add 50 μ L of the VEGF solution to all wells except for the unstimulated control.
 - Incubate the plate for 48 hours at 37°C.
- Cell Proliferation Assessment:
 - Assess cell proliferation using a commercially available kit (e.g., BrdU or WST-1) according to the manufacturer's protocol.
- Data Analysis:
 - Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.
 - Plot the percentage of inhibition against the log concentration of **GW806742X**.
 - Determine the IC50 value using non-linear regression analysis.

Conclusion

GW806742X is a powerful research tool for investigating necroptosis and angiogenesis. The provided protocols offer a framework for studying its cellular effects. Researchers should optimize experimental conditions, such as cell density and incubation times, for their specific cell lines and assay systems. Careful attention to controls and appropriate data analysis will ensure reliable and reproducible results.

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